![molecular formula C12H18N2 B2363173 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine CAS No. 1520277-30-8](/img/structure/B2363173.png)
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine
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Overview
Description
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine, also known as DMIA, is a chemical compound that has been studied for its potential applications in scientific research. DMIA belongs to the class of indoleamines, which are compounds that contain an indole ring structure.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Agrochemical Applications
Research has highlighted the potential of indole derivatives in agriculture. Specifically:
- CGR3 , a synthesized 1,2,4-triazol derivative containing an indole moiety, acts as a root growth stimulant. It influences endogenous hormone levels (IAA, ABA, and GA3) and plays a crucial role in controlling primary root development .
Heterocyclic Synthesis
Indole serves as a key heterocyclic scaffold for synthesizing various bioactive molecules. Researchers have developed diverse scaffolds of indole for screening pharmacological activities .
Chemical Reactions
Indole derivatives participate in various chemical reactions, such as the Fischer indole synthesis . This reaction produces tricyclic indoles, which find applications in drug discovery .
Novel Therapeutic Possibilities
Given the diverse biological activities of indole derivatives, including 2-(3,3-dimethylindolin-2-yl)ethanamine, there remains immense potential for exploring newer therapeutic avenues .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study found that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the enhancing activity of dpie in il-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar pharmacokinetic properties, influencing its bioavailability.
Result of Action
Dpie, a similar compound, showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar effects on molecular and cellular levels.
Action Environment
It is known that the activity of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other molecules, and the specific cellular environment .
properties
IUPAC Name |
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRTXGKGLPNJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)CCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-YL)ethan-1-amine |
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